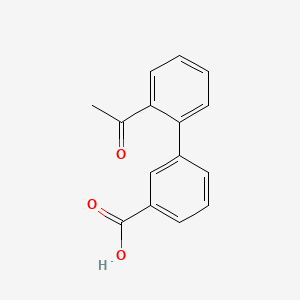

3-(2-Acetylphenyl)benzoic acid

説明

3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .

Molecular Structure Analysis

The molecular structure of 3-(2-Acetylphenyl)benzoic acid consists of a benzene ring attached to a carboxyl group and an acetyl group .Physical And Chemical Properties Analysis

3-(2-Acetylphenyl)benzoic acid is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .科学的研究の応用

Chemical Research

3-(2-Acetylphenyl)benzoic acid is often used in chemical research due to its unique structure and properties . It’s a building block in the synthesis of various complex molecules. Its molecular weight is 240.26 .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development .

Biosynthesis of Phenolic Antioxidants

The compound is a benzoic acid derivative, which are the building blocks of most of the phenolic compounds in foods . These phenolic compounds are important in the biosynthesis of phenolic antioxidants .

Cardiac and Hepatocyte Research

There is some evidence that derivatives of this compound may have effects on cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury .

Material Science

In material science, this compound could potentially be used in the development of new materials due to its unique chemical structure .

Chromatography

In chromatography, 3-(2-Acetylphenyl)benzoic acid could potentially be used as a standard for calibration and method development .

作用機序

Target of Action

It’s known that phenolic compounds, which this compound is a part of, often interact with proteins, enzymes, and cell membranes, altering their structure and function .

Mode of Action

Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Phenolic compounds like 3-(2-Acetylphenyl)benzoic acid are biosynthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities

Action Environment

The action, efficacy, and stability of 3-(2-Acetylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with targets . Additionally, factors such as temperature and the presence of other compounds can also influence its stability and activity .

特性

IUPAC Name |

3-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSKLBJUOTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602462 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetylphenyl)benzoic acid | |

CAS RN |

870245-77-5 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)